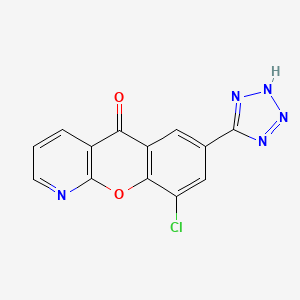
Traxanox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
TRAXANOX se puede sintetizar a través de dos métodos relacionados:
Método de Condensación: La condensación de ácido 2-cloro nicotínico con 3-cloro-4-hidroxibenzonitrilo usando metóxido de sodio en nitrobenceno a 180 °C produce ácido 2-(2-cloro-4-cianofenoxi) nicotínico.
Método de Ciclización: La ciclización de ácido 2-(2-cloro-4-cianofenoxi) nicotínico con ácido sulfúrico a 180 °C produce 9-cloro-5-oxo-5H-benzopirano[2,3]piridina-4-carbonitrilo, que luego se trata con azida de sodio.
Análisis De Reacciones Químicas
TRAXANOX experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar su estructura, dando lugar a diferentes derivados.
Sustitución: Las reacciones de sustitución, particularmente las que involucran halógenos, pueden producir varios compuestos sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen metóxido de sodio, ácido sulfúrico y azida de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
TRAXANOX tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Industria: This compound se utiliza en la producción de diversos productos farmacéuticos y químicos.
Mecanismo De Acción
TRAXANOX ejerce sus efectos inhibiendo selectivamente la liberación de mediadores alérgicos de los mastocitos . Mejora la actividad fagocítica de los leucocitos o macrófagos y previene la supresión inducida por fármacos de esta actividad . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la liberación de histamina mediada por IgE de los mastocitos .
Comparación Con Compuestos Similares
TRAXANOX es único en comparación con otros compuestos similares debido a su potente actividad antialérgica y la inhibición selectiva de la liberación de mediadores alérgicos. Compuestos similares incluyen:
Cromoglicato disódico: Utilizado por sus propiedades antialérgicas pero menos potente que this compound.
Teofilina: Otro agente antialérgico pero con un mecanismo de acción diferente.
This compound destaca por su mayor potencia y mecanismo de acción específico en la inhibición de las respuestas alérgicas.
Actividad Biológica
Traxanox, a benzopyranopyridine derivative, has garnered attention for its diverse biological activities, particularly in the realms of pharmacology and immunology. This compound exhibits significant anti-inflammatory and antiallergic properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.
1. Anti-inflammatory Activity
This compound has been shown to possess notable anti-inflammatory effects. In experimental models, it inhibits anaphylactoid reactions and reduces pleural fluid accumulation, which signifies its potential in managing inflammatory conditions .
2. Antiallergic Effects
The compound demonstrates potent oral antiallergic activity. A study compared this compound sodium with disodium cromoglycate (DSCG) and found that this compound effectively inhibits IgE-mediated histamine release, which is crucial in allergic responses .
3. Immunomodulatory Effects
Research indicates that this compound can enhance the phagocytic activity of leukocytes and macrophages. This property suggests its role in boosting immune responses, particularly in preventing drug-induced immunosuppression .
Clinical Pharmacology
A double-blind crossover study assessed the pharmacokinetics and pharmacological effects of this compound in healthy subjects. The results highlighted its efficacy in diuresis and uricosuric effects, positioning it as a potential treatment for conditions like gout .
Table: Summary of Clinical Findings
This compound's biological activities are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Histamine Release : By blocking IgE-mediated pathways, this compound reduces allergic responses.
- Enhancement of Immune Function : The stimulation of macrophages leads to improved phagocytosis, aiding in pathogen clearance.
- Anti-inflammatory Pathways : The compound interferes with pro-inflammatory cytokine production, thus mitigating inflammation.
Propiedades
Número CAS |
58712-69-9 |
|---|---|
Fórmula molecular |
C13H6ClN5O2 |
Peso molecular |
299.67 g/mol |
Nombre IUPAC |
9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19) |
Clave InChI |
MLCGWPUVZKTVLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4 |
SMILES canónico |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4 |
Key on ui other cas no. |
58712-69-9 |
Sinónimos |
9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















